molecular formula C14H25NO4 B587168 (1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid CAS No. 671815-99-9

(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid

Cat. No. B587168
CAS RN: 671815-99-9
M. Wt: 271.357
InChI Key: KLCGIONZGDCLMV-KPPDAEKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid” is an intermediate in the production of Rho kinase inhibitors and neurite outgrowth promoters .


Molecular Structure Analysis

The molecular formula of “(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid” is C14H25NO4 . The InChI code is 1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11? .


Physical And Chemical Properties Analysis

The molecular weight of “(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid” is 271.35 g/mol . It has a Hydrogen Bond Donor Count of 2 .

Scientific Research Applications

Peptide Synthesis

This compound is a valuable intermediate in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amines, particularly in the synthesis of peptides . It allows for the selective deprotection of amines in the presence of other functional groups, which is crucial in stepwise peptide construction.

Pharmaceutical Intermediates

It is used as an intermediate in the production of various pharmaceuticals. The trans-4-aminocyclohexane carboxylic acid (ACCA) derivative is an important intermediate for synthesizing short peptides, polypeptides, isoquinolones, and other drugs .

Organic Synthesis

In organic synthesis, this compound provides a framework for constructing complex molecules. Its cyclohexane ring and the Boc-protected amine are versatile handles that can be modified through various chemical reactions to yield a wide range of organic compounds .

Chiral Building Blocks

The compound’s chiral center makes it a useful building block for creating enantiomerically pure substances. This is particularly important in the synthesis of chiral drugs, where the ®-enantiomer of this compound can be used to impart chirality to the final product .

Safety and Hazards

The safety and hazards of “(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid” are not detailed in the search results .

properties

IUPAC Name

4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCGIONZGDCLMV-KPPDAEKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712366
Record name 4-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid

CAS RN

671815-99-9
Record name 4-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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